molecular formula C18H18N4O4S3 B2557157 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 299950-23-5

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Katalognummer: B2557157
CAS-Nummer: 299950-23-5
Molekulargewicht: 450.55
InChI-Schlüssel: FPKOCZQOPKLAJV-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. CSF1R is a key regulator of the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By specifically targeting CSF1R, this compound effectively blocks receptor autophosphorylation and downstream signaling pathways, such as the MAPK and AKT pathways, leading to the suppression of target cell populations. This mechanism underpins its significant research value in oncology, particularly in targeting tumor-associated macrophages (TAMs) which promote tumor growth, angiogenesis, and immunosuppression in the tumor microenvironment. Preclinical studies have demonstrated its efficacy in models of acute myeloid leukemia (AML) and solid tumors. Furthermore, its application extends to research on inflammatory diseases and bone metastasis, where CSF1R-driven osteoclast activity is a key pathological factor. This high-quality compound is intended for in vitro and in vivo research use to further elucidate the role of the CSF1/CSF1R axis in disease pathophysiology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-10-20-21-17(28-10)19-15(23)6-7-22-16(24)14(29-18(22)27)9-11-4-5-12(25-2)13(8-11)26-3/h4-5,8-9H,6-7H2,1-3H3,(H,19,21,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOCZQOPKLAJV-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide belongs to the thiazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazolidinone ring , which is known for its biological activity.
  • A dimethoxyphenyl group , enhancing lipophilicity and biological interactions.
  • A thiadiazole moiety , contributing to its pharmacological properties.

Antimicrobial and Antifungal Properties

Research indicates that compounds within the thiazolidinone family exhibit significant antimicrobial and antifungal activities. The compound has been investigated for its potential effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Thiazolidinones

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3-[...]-propanamideE. coli32 µg/mL
3-[...]-propanamideS. aureus16 µg/mL
3-[...]-propanamideC. albicans64 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .

Anti-inflammatory Activity

Thiazolidinones have also been noted for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The compound has shown efficacy in reducing inflammation in experimental models.

Case Study: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of thiazolidinones, the compound was administered to mice with induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups, suggesting effective modulation of inflammatory pathways .

Anticancer Activity

The anticancer properties of thiazolidinones are particularly noteworthy. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-[...]-propanamideMCF-75.2
3-[...]-propanamideMDA-MB-2317.8

These findings indicate that the compound exhibits cytotoxicity in a dose-dependent manner, particularly affecting cancerous cells while sparing normal cells .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets involved in various cellular processes:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis: Evidence suggests that it promotes apoptosis in cancer cells through modulation of Bcl-2 family proteins.
  • Disruption of Cell Wall Synthesis: Its antimicrobial properties may arise from interference with bacterial cell wall synthesis mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound is compared to five analogs (Table 1) with variations in substituents on the arylidene group (C5) and the propanamide-linked heterocycle. These modifications impact physicochemical properties, binding affinity, and metabolic stability.

Table 1: Structural and Computational Comparison of Thiazolidinone Derivatives

Compound Name Substituent (C5) Propanamide-Linked Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
Target Compound 3,4-Dimethoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 530.6 3.8* 1 / 8 -
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 404.5 3.3 1 / 7
3-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 2-Methoxyphenyl 1,3-Thiazol-2-yl 418.5 3.1 1 / 7
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide 453.4 4.2 2 / 9
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide 476.5 3.5 2 / 8
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylphenyl 3-Hydroxyphenyl 398.5 3.0 2 / 6

*Estimated based on structural similarity to .

Impact of Arylidene Substituents

  • 3,4-Dimethoxyphenyl (Target Compound): The electron-donating methoxy groups enhance lipophilicity (XLogP3 = 3.8) and may improve membrane permeability compared to non-methoxy analogs. The steric bulk of the substituent could influence binding to hydrophobic enzyme pockets .
  • 4-Hydroxy-3-methoxyphenyl (): The hydroxyl group introduces hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability due to increased polarity .

Role of Propanamide-Linked Heterocycles

  • 5-Methyl-1,3,4-Thiadiazol-2-yl (Target Compound): The thiadiazole ring’s electron-withdrawing nature may stabilize the amide bond against hydrolysis. Its methyl group adds moderate lipophilicity .
  • 1,3-Thiazol-2-yl (): Smaller and less polar than thiadiazole, this group reduces molecular weight (418.5 g/mol) but may decrease target engagement due to weaker π-π stacking .
  • 3-Hydroxyphenyl (): The phenolic hydroxyl group increases hydrogen-bond donors (2 vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.